N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18(21-9-14-25-15-11-22-10-8-20-16-22)19(6-12-24-13-7-19)17-4-2-1-3-5-17/h1-5,8,10,16H,6-7,9,11-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHZRHSKGEDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,5-Diol Precursors
The oxane ring is constructed via acid-catalyzed cyclization of 2,2-bis(hydroxymethyl)-1-phenylpropane-1,3-diol. Using concentrated sulfuric acid (0.5 equiv) in toluene at 110°C for 6 hours yields 4-phenyloxane-4-carboxylic acid in 78% yield. Alternative catalysts like p-toluenesulfonic acid (p-TsOH) reduce side-product formation but require extended reaction times (12–16 hours).
Table 1: Optimization of Oxane Cyclization Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 6 | 78 |
| p-TsOH | 110 | 12 | 82 |
| Amberlyst-15 | 100 | 8 | 68 |
Oxidation of 4-Phenyloxane-4-Methanol
Alternatively, 4-phenyloxane-4-methanol undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to afford the carboxylic acid derivative. This method achieves 85% yield but necessitates strict temperature control to prevent over-oxidation.
Synthesis of 2-[2-(1H-Imidazol-1-yl)ethoxy]ethylamine
Stepwise Alkylation of Imidazole
- First Alkylation : Imidazole reacts with 2-chloroethyl ether (1.2 equiv) in the presence of NaH (2.0 equiv) in DMF at 60°C for 4 hours to yield 1-(2-chloroethoxy)ethylimidazole (87% yield).
- Second Alkylation : The chloro intermediate reacts with excess ethylenediamine in acetonitrile at 80°C for 8 hours, producing 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine (72% yield).
Critical Considerations :
- Regioselectivity : Imidazole alkylation preferentially occurs at the N1 position due to steric and electronic factors.
- Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1) removes unreacted ethylenediamine and dimeric byproducts.
Amide Bond Formation
Carboxylic Acid Activation
The 4-phenyloxane-4-carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous DMF. After stirring at 25°C for 30 minutes, the activated ester reacts with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine (1.1 equiv) to form the target amide.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 25 | 89 |
| EDC/HOBt | DCM | 25 | 76 |
| DCC | THF | 0→25 | 68 |
Solid-Phase Synthesis Alternative
A patent by describes a solid-phase approach using Wang resin-bound 4-phenyloxane-4-carboxylic acid. After sequential coupling with the amine fragment and cleavage with TFA/water (95:5), the target compound is obtained in 81% yield. This method minimizes purification challenges but requires specialized resin handling.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Yield Optimization and Scalability
Solvent Screening
Replacing DMF with NMP (N-methyl-2-pyrrolidone) increases amidation yield to 93% due to enhanced solubility of the amine fragment.
Catalytic Enhancements
Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerates the coupling reaction, reducing time from 12 hours to 4 hours without compromising yield.
Industrial-Scale Considerations
Continuous Flow Synthesis
A modular flow reactor system achieves 89% yield at 100 g scale by maintaining precise stoichiometric control and temperature gradients.
Green Chemistry Metrics
- E-factor : 12.5 (improved to 8.2 using solvent recycling).
- PMI (Process Mass Intensity) : 35.7, reducible to 22.4 via catalytic reagent recovery.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from
focuses on 1,2,4-triazole derivatives (e.g., compounds [7–15]) synthesized via nucleophilic addition, cyclization, and alkylation. Key comparisons include:
- Functional Group Similarities: The imidazole ring in the target compound shares electronic and hydrogen-bonding properties with the triazole and thione groups in compounds [7–15]. Triazoles (like imidazoles) are known for metal coordination and enzyme inhibition. The oxane carboxamide group in the target compound parallels the sulfonylbenzoyl and phenylsulfonyl groups in ’s derivatives, which confer rigidity and influence bioavailability .
- However, regioselectivity (S-alkylation vs. N-alkylation) must be carefully controlled, as seen in compounds [10–15] .
Spectroscopic Characterization :
Pharmacopeial Compounds ()
lists complex pharmacopeial molecules with bicyclic cores (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) and amino acid derivatives. While structurally distinct, these highlight:
- Bioactivity Considerations : The bicyclic systems in exhibit β-lactamase resistance, suggesting that the oxane core in the target compound might similarly enhance metabolic stability compared to acyclic analogs .
Phosphonothiolate Derivatives (–4)
–4 describes phosphonothiolates with quaternary ammonium groups (e.g., O-ethyl S-2-trimethylammonium ethyl phosphonothiolate). These emphasize:
- Cationic Charge Effects: The imidazole in the target compound (pKa ~6.95) may confer pH-dependent solubility or membrane interaction, analogous to the permanent cationic charge in phosphonothiolates .
- Toxicity and Reactivity: Phosphonothiolates are often neurotoxic, whereas imidazole-containing compounds (e.g., antifungal agents) may have safer profiles, underscoring the importance of functional group selection .
Data Table: Key Comparative Features
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address the target compound, limiting definitive comparisons. For example, its solubility, stability, or binding affinity remain speculative.
- The imidazole’s pH-responsive properties could improve tissue penetration relative to permanently charged phosphonothiolates .
- Synthesis Challenges : Unlike the triazoles in (synthesized via straightforward cyclization), the target compound’s ethoxyethyl-imidazole linker may require multi-step protection/deprotection strategies to avoid side reactions.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the oxane ring and imidazole-ethoxy-ethyl chain .
- pH stability assays : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, then quantify degradation via HPLC with UV detection (λ = 254 nm) .
Key findings : Imidazole’s basicity (pKa ~6.95) may cause protonation-dependent solubility changes, affecting bioavailability .
What biological targets are hypothesized for this compound, and how can binding mechanisms be validated?
Q. Advanced Research Focus
- Target prediction : Computational docking (AutoDock Vina) suggests affinity for enzymes with hydrophobic pockets (e.g., cytochrome P450 isoforms or kinases) due to the phenyloxane and trifluoromethyl groups .
- Validation :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized recombinant proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Q. Advanced Research Focus
- Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Assays :
- In vitro enzyme inhibition : Test derivatives against target enzymes (IC determination via fluorogenic substrates) .
- Cellular uptake : Use LC-MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
How should researchers address contradictory data in pharmacokinetic studies (e.g., oral bioavailability vs. in vitro stability)?
Q. Advanced Research Focus
- Troubleshooting :
- Bioavailability discrepancies : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion vs. active transport .
- Metabolite profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites in liver microsomes .
- Validation : Cross-validate findings with in vivo rodent studies, correlating plasma AUC with in vitro clearance rates .
What strategies are recommended for assessing the compound’s stability in long-term storage?
Q. Basic Research Focus
- Accelerated stability testing : Store lyophilized powder at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation products via NMR and LC-MS .
- Excipient compatibility : Test with common stabilizers (e.g., mannitol or trehalose) to prevent hygroscopic degradation .
What methodologies are used to evaluate the compound’s pharmacokinetic profile in preclinical models?
Q. Basic Research Focus
- ADME studies :
- Absorption : Single-dose oral administration in rodents, with serial blood sampling for LC-MS/MS quantification .
- Distribution : Whole-body autoradiography or tissue homogenate analysis .
- Excretion : Collect urine/feces over 72 hours to calculate renal/hepatic clearance .
How can researchers investigate synergistic effects with existing therapeutics?
Q. Advanced Research Focus
- Combinatorial screens : Use checkerboard assays (e.g., against bacterial biofilms or cancer cell lines) to calculate fractional inhibitory concentration indices (FICI) .
- Mechanistic synergy : Perform transcriptomic profiling (RNA-seq) post-treatment to identify pathway crosstalk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
